molecular formula C14H9ClN4O3S B2448131 7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896329-48-9

7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2448131
CAS No.: 896329-48-9
M. Wt: 348.76
InChI Key: BKQHCLFKUMDVOG-UHFFFAOYSA-N
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Description

7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C14H9ClN4O3S and its molecular weight is 348.76. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Analysis

Heterocyclic compounds like pyrido[1,2-a][1,3,5]triazines are studied for their unique structural properties. For instance, Insuasty et al. (2006) examined the bond fixation within the heterocyclic component of similar molecules, revealing no direction-specific intermolecular interactions in some structures, while others are linked by hydrogen bonds into sheets containing centrosymmetric rings. This kind of structural analysis aids in understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Insuasty et al., 2006).

Antimicrobial Activity

The research into polyheterocyclic systems containing the 1,2,4-triazine moiety, like Abdel-Monem's study (2010), often investigates their potential antimicrobial properties. By synthesizing new nitrogen heterocycles and evaluating their antimicrobial activity, such studies contribute to the search for new antimicrobial agents that could lead to the development of new drugs or materials with built-in antimicrobial properties (Abdel-Monem, 2010).

Synthesis and Reactivity

The synthesis and chemical reactivity of triazinone derivatives and their interaction with various reagents provide insight into their potential applications in pharmaceuticals and agrochemicals. For example, research by Heras et al. (2003) on the synthesis of novel triazolo[1,5-a]triazin-7-ones highlights a pathway to creating highly functionalized [1,2,4]triazoles, which could have implications in drug design and development (Heras et al., 2003).

Coordination Compounds and Photophysical Properties

The development of coordination compounds based on pyridyltriazole ligands, as studied by Wolff et al. (2013), explores the influence of different substituents on the electronic and photophysical properties of these complexes. Such research has applications in the development of new materials for electronic devices, sensing, and catalysis (Wolff et al., 2013).

Properties

IUPAC Name

7-chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O3S/c15-10-4-5-12-16-13(17-14(20)18(12)7-10)23-8-9-2-1-3-11(6-9)19(21)22/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQHCLFKUMDVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.